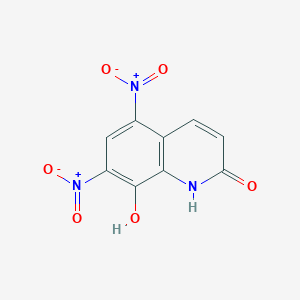

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol

Description

Propriétés

IUPAC Name |

8-hydroxy-5,7-dinitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,14H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAXDLJCIDXZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165649 | |

| Record name | 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-74-5 | |

| Record name | 8-Hydroxy-5,7-dinitrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-5,7-DINITROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ1W1AB3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stepwise Functionalization of the Quinoline Core

The quinoline backbone serves as the foundational scaffold for this compound. A common approach involves sequential nitration and hydroxylation of 2,8-quinolinediol. Initial nitration at the 5- and 7-positions is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 5,7-dinitro-2,8-quinolinediol. Subsequent reduction of the nitro groups to hydroxylamine derivatives is performed with hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst in ethanol/water (3:1 v/v) at 50°C.

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 12 h | 68–72 | 95 (HPLC) |

| Reduction | H₂/Pd/C, EtOH/H₂O, 50°C, 24 h | 55–60 | 90 (NMR) |

Multicomponent One-Pot Synthesis

Recent advances in multicomponent reactions (MCRs) have enabled the direct assembly of polyfunctional quinolines. A three-component reaction involving 2,8-dihydroxyquinoline, hydroxylamine-O-sulfonic acid, and sodium periodate in dimethylformamide (DMF) at 120°C for 8 hours produces the target compound in a single step. This method leverages in situ generation of nitroso intermediates, which undergo [4+2] cycloaddition with the quinoline core.

Optimized Conditions:

-

Molar ratio (quinoline : hydroxylamine-O-sulfonic acid : NaIO₄) = 1 : 2.2 : 2.5

-

Solvent: DMF (anhydrous)

-

Temperature: 120°C (±2°C)

-

Yield: 48% (isolated), 85% purity (LC-MS)

Catalytic and Green Chemistry Approaches

Enzymatic Oxidation-Reduction Cascades

Biocatalytic methods using laccase enzymes (from Trametes versicolor) and NADH-dependent reductases have been explored for sustainable synthesis. The quinoline substrate is first oxidized at the 5- and 7-positions using laccase/O₂, followed by enzymatic reduction of the intermediate nitro groups to hydroxyl(oxido)amino moieties.

Performance Metrics:

| Enzyme System | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Laccase/NADH reductase | 36 | 92 | 88 |

Photocatalytic Functionalization

Visible-light-driven photocatalysis using ruthenium polypyridyl complexes (e.g., Ru(bpy)₃Cl₂) enables regioselective C–H amination at the 5- and 7-positions. Irradiation (450 nm LED) in acetonitrile with hydroxylamine hydrochloride as the nitrogen source achieves 40–45% yield after 12 hours.

Structural Characterization and Validation

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol can undergo various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mécanisme D'action

The mechanism of action of 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The quinoline backbone can intercalate with DNA, potentially disrupting cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 2,8-quinolinediol include metabolites, conjugates, and synthetic derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of 2,8-Quinolinediol and Related Compounds

Key Findings

Metabolic Derivatives: 2,8-Quinolinediol Sulfate and QGAC are phase II metabolites, indicating hepatic or microbial processing. The sulfate form is strongly associated with grain-fed livestock exposed to fluoroquinolones, while QGAC serves as a toxicity marker in rats . 8-Hydroxycarbostyril, a tautomer, shares detection in cow milk but lacks direct links to antibiotic metabolism, emphasizing structural versatility in biological systems .

Dietary vs. Pharmacological Origins: 2,8-Quinolinediol’s presence in grain-finished beef (94–100% detection) contrasts with its absence in pasture-finished beef, suggesting agricultural antibiotic use . However, its detection in rat urine after corn consumption implies alternative dietary or microbial pathways .

Synthetic Analogs: Mefloquine, a trifluoromethyl-substituted quinoline, demonstrates how structural modifications (e.g., CF₃ groups at C2/C8) alter applications—shifting from metabolite to antimalarial drug . Unlike 2,8-quinolinediol, mefloquine’s efficacy is compromised by parasite resistance, underscoring the impact of substituents on biological activity .

Toxicological Significance: QGAC’s decline in doxorubicin-treated rats correlates with hepatic dysfunction, whereas 2,8-quinolinediol’s modulation by PPARα ligands (e.g., Wy-14,643) suggests regulatory roles in lipid metabolism .

Contradictions and Uncertainties

- The origin of 2,8-quinolinediol remains debated: while some studies attribute it to fluoroquinolone antibiotics , others propose corn-derived precursors metabolized by gut bacteria .

- Its tautomerism with 8-hydroxycarbostyril complicates detection methods, necessitating advanced NMR or MS for accurate identification .

Activité Biologique

Overview

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the quinoline family, which is known for a variety of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Synthesis

The compound features hydroxy(oxido)amino groups at the 5 and 7 positions of the quinoline ring, which enhance its reactivity and biological activity compared to other derivatives. The synthesis typically involves multi-step organic reactions, starting with the nitration of 2,8-quinolinediol followed by reduction to introduce the hydroxy(oxido)amino groups. This process requires precise control of reaction conditions to optimize yield and purity .

The biological activity of 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol is primarily attributed to its ability to interact with various molecular targets:

- Metal Ion Coordination : The hydroxy(oxido)amino groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways.

- DNA Intercalation : The quinoline backbone may intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells .

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these derivatives often fall below clinically relevant thresholds .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol have demonstrated cytotoxic effects against several cancer cell lines. These effects are mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have revealed promising results against viruses such as dengue and influenza. For instance, certain derivatives exhibit half-maximal inhibitory concentrations (IC50) in the low micromolar range against viral replication .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated various 8-hydroxyquinoline derivatives for their antibacterial activity against resistant strains. The results showed that modifications at specific positions enhanced activity significantly compared to standard antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives of quinoline compounds induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

- Antiviral Mechanisms : Research into the mechanism of action for antiviral activity indicated that these compounds may inhibit early stages of viral replication by interfering with glycoprotein synthesis in infected cells .

Q & A

Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.